2-(Tetrahydrofuran-3-yl)benzoic acid
Overview
Description
2-(Tetrahydrofuran-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a tetrahydrofuran ring This compound is of interest due to its unique structure, which combines the aromatic properties of benzoic acid with the cyclic ether properties of tetrahydrofuran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)benzoic acid typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Attachment to Benzoic Acid: The tetrahydrofuran ring is then attached to the benzoic acid moiety through a Friedel-Crafts acylation reaction, using an acid chloride derivative of benzoic acid and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s ability to penetrate biological membranes, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
2-(Tetrahydrofuran-2-yl)benzoic acid: Similar structure but with the tetrahydrofuran ring attached at a different position.
2-(Tetrahydropyran-3-yl)benzoic acid: Features a six-membered tetrahydropyran ring instead of the five-membered tetrahydrofuran ring.
2-(Furan-3-yl)benzoic acid: Contains an unsaturated furan ring instead of the saturated tetrahydrofuran ring.
Uniqueness: 2-(Tetrahydrofuran-3-yl)benzoic acid is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. The combination of the aromatic benzoic acid and the cyclic ether tetrahydrofuran provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(oxolan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSPOIDJOQEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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